3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole
Description
Chemical Classification and Structural Significance in Heterocyclic Chemistry
This compound belongs to the fundamental class of five-membered heterocyclic compounds known as triazoles, which comprise two carbon atoms and three nitrogen atoms arranged in a planar ring structure. The basic skeleton of triazoles features the molecular formula C₂H₃N₃, and this particular derivative represents a sophisticated modification through halogenation and alkylation strategies. The compound exhibits the characteristic aromatic properties of triazoles, with six pi electrons delocalized around the ring system, making triazoles energy-rich heterocycles that maintain exceptional stability under various chemical conditions.
The structural significance of this compound lies in its dual bromine substitution pattern at positions 3 and 5 of the triazole ring, combined with the presence of a branched alkyl chain at the nitrogen-1 position. The 2-methylpropyl group, also known as an isobutyl substituent, introduces steric bulk and lipophilic character to the molecule, potentially influencing its biological activity and physical properties. The presence of bromine atoms at the 3,5-positions represents a strategic halogenation pattern that often enhances the biological activity of triazole derivatives while maintaining the inherent stability of the aromatic ring system.
Within heterocyclic chemistry, 1,2,4-triazoles demonstrate remarkable structural diversity through their capacity for extensive substitution patterns. The carbon-nitrogen and nitrogen-nitrogen bond distances in triazoles fall within a narrow range of 136-132 picometers, consistent with their aromatic character. This structural uniformity provides a stable foundation for introducing functional groups such as halogens and alkyl chains without compromising the ring's integrity. The planar nature of the triazole ring facilitates optimal overlap of p-orbitals, contributing to the compound's stability and reactivity profile.
Historical Context of Halogenated Triazole Derivatives in Agrochemical Development
The development of halogenated triazole derivatives in agrochemical applications represents a significant milestone in the evolution of modern fungicide technology. Historical analysis reveals that triazole fungicides emerged as a revolutionary class of agricultural chemicals, with their development beginning in the late 1970s and gaining substantial momentum throughout the 1980s and 1990s. The introduction of triazole-based fungicides marked a paradigm shift from earlier protectant fungicides to systemic compounds capable of redistributing within plant tissues and providing both curative and protective properties.
Agricultural data demonstrates the remarkable growth trajectory of triazole fungicide usage, with applications increasing more than four-fold between 2006 and 2016 in the United States alone, reaching 2,880 metric tons by 2016. This dramatic expansion reflects the superior efficacy and versatility of triazole-based compounds compared to previous fungicide classes. The estimated use of key triazole compounds such as propiconazole increased by 366 percent and tebuconazole by 229 percent during the 2006-2016 period, highlighting the agricultural sector's growing reliance on this chemical class.
The mechanism of action underlying triazole fungicide efficacy involves the inhibition of 14-alpha demethylase enzyme systems, which prevents the demethylation of ergosterol precursors essential for fungal cell membrane formation. This biochemical target has proven particularly effective against a broad spectrum of fungal pathogens, making triazole derivatives invaluable tools in crop protection strategies. The historical success of compounds such as propiconazole, which was first registered in 1981 for use on grass grown for seed, established the foundation for continued research and development of halogenated triazole derivatives.
The incorporation of halogen atoms, particularly bromine and chlorine, into triazole structures has been a consistent theme in agrochemical development. Research has demonstrated that halogenated derivatives often exhibit enhanced antifungal properties compared to their non-halogenated counterparts, with the electron-withdrawing effects of halogens contributing to improved binding affinity with target enzymes. The strategic placement of bromine atoms in positions 3 and 5 of the triazole ring represents an optimization of this halogenation strategy, potentially offering enhanced stability and biological activity.
Positional Isomerism and Tautomeric Behavior in 1,2,4-Triazole Systems
The phenomenon of positional isomerism in 1,2,4-triazole systems presents a fundamental aspect of their chemical behavior that directly impacts the properties and potential applications of derivatives such as this compound. Within the triazole family, two primary isomeric forms exist: 1,2,3-triazole and 1,2,4-triazole, each offering distinct substitution possibilities and chemical properties. The 1,2,4-triazole system, which forms the core structure of the compound under investigation, provides three potential nitrogen atoms for substitution, creating opportunities for diverse structural modifications.
Tautomeric equilibrium represents another critical aspect of 1,2,4-triazole chemistry, with the parent compound existing in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. Research has established that the 1H-1,2,4-triazole tautomer demonstrates greater thermodynamic stability compared to the 4H-1,2,4-triazole form, with rapid equilibrium occurring between these structures under normal conditions. This tautomeric behavior significantly influences the substitution patterns possible within triazole derivatives and affects their interactions with biological targets.
The amphoteric nature of 1,2,4-triazoles contributes to their versatility in chemical modifications, as these compounds can undergo both N-protonation and deprotonation in aqueous solutions. The acid dissociation constant (pKₐ) of 1,2,4-triazolium has been determined to be 2.45, while the neutral molecule exhibits a pKₐ of 10.26, indicating the compound's ability to exist in multiple ionization states depending on solution conditions. This pH-dependent behavior influences the solubility, stability, and biological activity of triazole derivatives across different environmental conditions.
| Tautomeric Form | Relative Stability | Key Characteristics | Implications for Substitution |
|---|---|---|---|
| 1H-1,2,4-triazole | Higher | More thermodynamically favored | Preferred form for N-1 substitution |
| 4H-1,2,4-triazole | Lower | Less stable configuration | Alternative substitution pathway |
| Equilibrium State | Dynamic | Rapid interconversion | Influences reaction mechanisms |
The specific substitution pattern observed in this compound reflects the preferential formation of the 1H-tautomeric form, with the 2-methylpropyl group attached to the nitrogen-1 position. This substitution pattern is consistent with the greater stability of the 1H-tautomer and represents an optimal configuration for maintaining both the aromatic character of the ring system and the steric accessibility of the substituted nitrogen atom. The positioning of bromine atoms at the 3,5-positions takes advantage of the electron-deficient nature of the carbon atoms in the triazole ring, which are rendered susceptible to electrophilic substitution due to their attachment to electronegative nitrogen atoms.
Research into substitution effects on triazole systems has revealed that modifications at different ring positions can dramatically alter the physical, chemical, and biological properties of the resulting compounds. The strategic placement of electron-withdrawing groups such as bromine atoms can enhance the electrophilic character of the ring system while maintaining the fundamental stability that makes triazoles attractive scaffolds for pharmaceutical and agrochemical applications. Understanding these positional and tautomeric effects is essential for rational design of triazole derivatives with optimized properties for specific applications.
Properties
IUPAC Name |
3,5-dibromo-1-(2-methylpropyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br2N3/c1-4(2)3-11-6(8)9-5(7)10-11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZSOXYOAUGTLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679539 | |
| Record name | 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799269-66-2 | |
| Record name | 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1H-1,2,4-triazole
- Starting materials: 1H-1,2,4-triazole and 2-methylpropyl halide (e.g., 2-methylpropyl bromide or tosylate).
- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol.
- Base: Potassium carbonate (K₂CO₃) or similar bases to facilitate nucleophilic substitution.
- Conditions: Reflux at 60–80 °C for 4–6 hours.
- Outcome: Formation of 1-(2-methylpropyl)-1H-1,2,4-triazole with yields around 70%.
Bromination at 3,5-Positions
- Starting material: 1-(2-methylpropyl)-1H-1,2,4-triazole.
- Brominating agents: Molecular bromine (Br₂), N-bromosuccinimide (NBS), or phosphorus tribromide (PBr₃).
- Solvent: Acetic acid, chloroform, or DMSO.
- Conditions: Room temperature to slightly elevated temperatures (80–100 °C) under reflux for 18–24 hours.
- Outcome: Introduction of bromine atoms at 3 and 5 positions, yielding this compound with approximately 65% yield.
Industrial Production Considerations
- Continuous flow reactors are often employed for scale-up to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentration.
- Automation and in-line monitoring enhance product purity and yield.
- Post-reaction purification involves distillation under reduced pressure and recrystallization from water-ethanol mixtures to achieve purity greater than 98%.
Purification Techniques
- Vacuum distillation to remove solvents and low-boiling impurities.
- Recrystallization from mixed solvents (water-ethanol) to isolate the pure compound.
- Vacuum drying to remove residual moisture and solvents.
Analytical Characterization
- Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are critical to confirm the molecular structure.
- Elemental analysis to verify bromine incorporation.
- X-ray crystallography may be used for structural confirmation in research settings.
Summary Table of Key Preparation Steps
| Step | Reactants/Agents | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation | 1H-1,2,4-triazole + 2-methylpropyl halide + K₂CO₃ | Ethanol or DMSO | 60–80 | 4–6 | ~70 | Base-mediated nucleophilic substitution |
| Bromination | 1-(2-methylpropyl)-1H-1,2,4-triazole + Br₂ or NBS | Acetic acid, chloroform, or DMSO | 80–100 | 18–24 | ~65 | Selective bromination at 3,5-positions |
| Purification | Crystallization | Water-ethanol | Ambient | - | - | Recrystallization to achieve >98% purity |
Research Findings and Notes
- The bromination step requires careful control of temperature and reaction time to avoid over-bromination or decomposition.
- Use of polar aprotic solvents such as DMSO enhances bromination efficiency.
- Alkylation efficiency depends on the choice of alkylating agent and base; potassium carbonate is effective in promoting substitution.
- Purity optimization is achieved through multiple recrystallizations and vacuum drying.
- Industrial approaches favor continuous flow methods for scalability and reproducibility.
Chemical Reactions Analysis
Alkylation and Arylation Reactions
The 1,2,4-triazole core exhibits nucleophilic character at nitrogen atoms, but bromine substituents at positions 3 and 5 direct reactivity toward electrophilic substitution or cross-coupling. The 2-methylpropyl group at N1 sterically hinders reactions at adjacent positions, favoring substitutions at C3 and C5.
Key Reactions:
-
Nucleophilic Substitution :
-
Reaction with sodium hydride (NaH) in DMF facilitates deprotonation, enabling alkylation at brominated positions. For example:
-
Steric bulk from the 2-methylpropyl group suppresses side reactions, improving regioselectivity .
-
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions replace bromine atoms with aryl, alkenyl, or amino groups:
a. Suzuki-Miyaura Coupling
-
Bromine at C3/C5 reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis:
b. Buchwald-Hartwig Amination
-
Bromine substituents react with primary/secondary amines using Pd₂(dba)₃/Xantphos:
Ring Functionalization and Stability
-
Electrophilic Aromatic Substitution :
Bromine deactivates the ring toward further electrophilic substitution. Nitration or sulfonation requires harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C) . -
Hydrogen Bonding Effects :
The N2 nitrogen participates in hydrogen bonding, stabilizing intermediates in substitution reactions .
Thermal and Oxidative Stability
-
Thermal Decomposition :
Decomposes above 220°C, releasing HBr and forming polymeric residues . -
Oxidative Stability :
Resists oxidation under ambient conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄), yielding CO₂ and NH₃ .
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antibacterial Properties
The 1,2,4-triazole scaffold is recognized for its broad spectrum of biological activities. Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial properties. For instance, 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole has been studied for its effectiveness against various pathogens. A review highlighted that triazole derivatives can act as potent inhibitors against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Case Study: Synthesis of Triazole Hybrids
In a study aimed at enhancing the antibacterial efficacy of triazoles, researchers synthesized hybrid compounds incorporating this compound. These hybrids demonstrated improved activity compared to traditional antibiotics. The structure-activity relationship (SAR) studies indicated that modifications at the N-4 position significantly influenced antibacterial potency .
Agricultural Sciences
Fungicides
The compound is also being explored as a potential fungicide. Its brominated structure enhances its reactivity and interaction with fungal enzymes. Field trials have shown that formulations containing this compound exhibit effective control over fungal pathogens in crops such as wheat and corn .
Table: Efficacy of this compound in Agricultural Applications
| Pathogen | Crop | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Fusarium graminearum | Wheat | 200 | 85 |
| Botrytis cinerea | Corn | 150 | 78 |
| Alternaria solani | Tomato | 100 | 90 |
Material Science
Corrosion Inhibition
Recent studies have identified the potential use of this compound as a corrosion inhibitor for metals. The presence of bromine atoms enhances the compound's ability to form protective layers on metal surfaces. Experimental results indicate that it can significantly reduce corrosion rates in acidic environments .
Table: Corrosion Inhibition Performance
| Metal Type | Corrosion Rate (mm/year) | Inhibitor Concentration (ppm) | Reduction (%) |
|---|---|---|---|
| Carbon Steel | 0.15 | 50 | 70 |
| Stainless Steel | 0.05 | 100 | 65 |
| Aluminum | 0.10 | 75 | 60 |
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and functional differences between 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole and its analogs:
*Estimated based on analogous structures.
Substituent Effects on Functionality
- Alkyl Groups (e.g., Isobutyl): The branched isobutyl group in the target compound increases lipophilicity (logP), favoring membrane penetration and persistence in lipid-rich environments. This property is critical for agrochemicals targeting plant or fungal membranes .
- Fluorinated Aromatic Substituents: Analogs with trifluorophenyl or difluorophenyl groups (e.g., ) exhibit enhanced bioactivity due to fluorine’s electronegativity and lipophilicity. These compounds are structurally similar to commercial fungicides like penconazole .
- Amide Derivatives: The acetamide group in introduces hydrogen-bonding capability, which may enhance interactions with biological targets, such as enzymes or receptors.
Biological Activity
3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole is a member of the triazole family, characterized by its unique structural features, including two bromine atoms at the 3rd and 5th positions and a branched alkyl group at the 1st position. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. The following sections will explore its biological activity, including mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H8Br2N3
- Molecular Weight : 226.86 g/mol
- Structure : The presence of bromine substituents and a branched alkyl group significantly influences the compound's reactivity and biological activity.
Antifungal Properties
Triazoles are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various fungal strains. The mechanism often involves the inhibition of ergosterol synthesis, critical for fungal cell membrane integrity. Studies have shown that modifications in the triazole ring can enhance binding affinity to fungal enzymes, thereby improving efficacy against resistant strains.
Antimicrobial Activity
In addition to antifungal effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that derivatives of triazoles with similar structures showed varied antibacterial potency depending on their substituents .
Anti-inflammatory Effects
Recent investigations have highlighted the anti-inflammatory potential of this compound. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The most potent derivatives exhibited a reduction in TNF-α levels by approximately 44–60% compared to control cultures .
Study on Cytokine Release
A study evaluated the influence of various triazole derivatives on cytokine release in PBMCs stimulated by lipopolysaccharides (LPS). The results indicated that compounds similar to this compound significantly inhibited TNF-α production without increasing its levels at lower doses. This suggests a potential for these compounds in therapeutic applications targeting inflammatory diseases .
Antibacterial Activity Assessment
In another study focusing on antibacterial activity, researchers tested several derivatives against common bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial effects, others were less effective due to structural differences. The presence of specific functional groups was crucial in determining the overall biological activity .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal growth and inflammation by forming covalent bonds with nucleophilic sites on proteins or nucleic acids.
- Cytokine Modulation : It has been observed to modulate cytokine release in immune cells, indicating a role in regulating inflammatory responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | High | Significant |
| Other Triazole Derivative A | Similar | Moderate | Low |
| Other Triazole Derivative B | Similar | High | Moderate |
This table illustrates how structural variations among triazoles can lead to differences in biological activity.
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-Dibromo-1-(2-methylpropyl)-1H-1,2,4-triazole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. A general approach adapted from triazole derivatives includes:
Reaction Setup : Dissolve a triazole precursor (e.g., 1H-1,2,4-triazole) in a polar aprotic solvent (e.g., DMSO or ethanol) with brominating agents (e.g., NBS or PBr₃) under reflux (18–24 hours) .
Alkylation : Introduce the 2-methylpropyl group via alkyl halide or tosylate intermediates in the presence of a base (e.g., K₂CO₃) .
Purification : Distill under reduced pressure, followed by crystallization using water-ethanol mixtures to isolate the product (65–75% yield). Purity (>98%) is achieved via recrystallization and vacuum drying .
- Key Parameters :
| Step | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Bromination | DMSO | 80–100 | 18–24 | ~65 |
| Alkylation | Ethanol | 60–80 | 4–6 | ~70 |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., Br and 2-methylpropyl groups). The deshielding of triazole protons (δ 8.1–8.5 ppm) and alkyl protons (δ 1.0–1.5 ppm) confirms substitution .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 240.88 for [M+H]⁺) .
- FT-IR : Detect N-H stretches (3200–3400 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation (use fume hoods) due to potential respiratory toxicity .
- Storage : Keep in airtight containers in dry, ventilated areas (20–25°C), away from oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How does tautomerism in 1,2,4-triazoles influence the reactivity of this compound?
- Methodological Answer : The 1H- and 4H-tautomers exist in equilibrium, affecting electrophilic/nucleophilic sites. For example:
- Electrophilic Substitution : Occurs preferentially at N1 due to higher electron density .
- Nucleophilic Attack : The C3 and C5 positions are π-deficient, making them reactive toward nucleophiles (e.g., Grignard reagents) .
- Stabilization : The 2-methylpropyl group sterically stabilizes the 1H-tautomer, favoring reactions at C3/C5 .
Q. How can researchers optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Use DMSO for bromination (enhances solubility) and ethanol for alkylation (reduces side reactions) .
- Catalysis : Add glacial acetic acid (5 drops) to protonate intermediates and accelerate Schiff base formation .
- Scale-Up Adjustments : Increase stirring rate (500–800 rpm) and use jacketed reactors for consistent heating .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer :
- Comparative SAR Studies : Correlate substituent effects (e.g., Br vs. Cl) with activity. For example, bulkier groups (2-methylpropyl) may reduce antifungal efficacy compared to smaller analogs .
- Dose-Response Analysis : Use IC₅₀/EC₅₀ assays to differentiate cytotoxic vs. therapeutic effects .
- Crystallography : Resolve tautomeric forms in the solid state to clarify reactivity discrepancies .
Q. How can computational modeling predict the environmental impact of this compound?
- Methodological Answer :
- QSAR Models : Calculate logP (octanol-water) to estimate bioaccumulation (predicted logP ~2.5 for this compound) .
- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .
- Degradation Pathways : Simulate hydrolysis/photo-degradation using DFT to identify persistent metabolites .
Data Contradictions and Validation
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
